(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,4R)-1-[(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N7O7S/c1-14-8-10-29(18(12-14)22(32)33)21(31)17(6-4-9-25-23(24)27-30(34)35)28-38(36,37)19-7-3-5-16-11-15(2)13-26-20(16)19/h3,5,7,14-15,17-18,26,28H,4,6,8-13H2,1-2H3,(H,32,33)(H3,24,25,27)/t14-,15?,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAFVDDBCLKRJK-IOVMHBDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid is a complex molecule with potential therapeutic applications. This article provides a detailed examination of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound's structure features multiple functional groups that contribute to its biological activity. The presence of a piperidine ring and a tetrahydroquinoline moiety suggests potential interactions with various biological targets.
Chemical Formula
- Molecular Formula : C19H30N6O4S
- Molecular Weight : 414.55 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds containing tetrahydroquinoline structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains, suggesting that the target compound may possess similar activity due to its structural components .
Antioxidant Properties
Research has demonstrated that compounds with similar structures can scavenge free radicals and exhibit antioxidant properties. The incorporation of specific substituents in the tetrahydroquinoline framework enhances these effects. In vitro studies have shown that related compounds significantly reduce oxidative stress markers in cell cultures .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in research. Studies indicate that similar piperidine derivatives can act as inhibitors for enzymes involved in inflammatory pathways. The presence of sulfonamide groups in the structure may enhance this inhibitory action by facilitating binding to enzyme active sites .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the nitrogen-containing rings significantly increased antimicrobial potency .
- Oxidative Stress Reduction : Another investigation focused on the antioxidant capacity of related compounds using DPPH and ABTS assays. The findings revealed that certain derivatives exhibited high scavenging activity, suggesting a promising therapeutic role for oxidative stress-related diseases .
- Enzyme Interaction : A computational study modeled the interaction between the compound and cyclooxygenase (COX) enzymes, revealing strong binding affinities. This suggests potential anti-inflammatory applications.
Summary of Research Findings
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Pharmacological Studies
Research indicates that compounds with similar structures have been investigated for their potential as:
- Antimicrobial agents : The sulfonamide component is known for its effectiveness against various bacterial strains.
- Anticancer drugs : Some derivatives have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Biochemical Research
The compound's ability to interact with biological macromolecules makes it valuable for:
- Enzyme inhibition studies : Investigating how this compound affects enzyme activity can provide insights into metabolic pathways.
- Receptor binding assays : Understanding its affinity for specific receptors can help elucidate its mechanism of action.
Drug Development
Given its structural complexity, this compound could serve as a lead molecule in drug discovery programs aimed at developing new therapeutics for:
- Neurodegenerative diseases : The presence of the tetrahydroquinoline moiety suggests potential neuroprotective effects.
- Inflammatory disorders : Compounds with similar functionalities have been explored for their anti-inflammatory properties.
Case Study 1: Antimicrobial Activity
In a study examining various sulfonamide derivatives, compounds structurally related to the target compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of folate synthesis pathways, which are critical for bacterial growth.
Case Study 2: Anticancer Potential
Research published in a peer-reviewed journal highlighted the anticancer effects of piperidine-containing compounds. The study found that these compounds induced apoptosis in cancer cell lines through the activation of caspase pathways. The target compound's structural similarities suggest it may exhibit comparable effects.
Table 1: Comparison of Biological Activities
| Compound Type | Activity Type | Reference |
|---|---|---|
| Sulfonamide Derivatives | Antimicrobial | |
| Piperidine Derivatives | Anticancer | |
| Nitramido Compounds | Enzyme Inhibition |
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Amino Group | Enhances solubility |
| Sulfonamide | Potential antibacterial properties |
| Tetrahydroquinoline | Possible neuroprotective effects |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s uniqueness lies in its nitramido-guanidino group and stereochemistry. Below is a detailed comparison with analogous thrombin inhibitors and related piperidine derivatives:
Table 1: Structural and Functional Comparison
Key Findings :
Functional Group Impact: The nitramido modification in the target compound introduces a nitro group, which may alter electronic properties and hydrogen-bonding capacity compared to argatroban’s guanidino group. This could enhance binding to thrombin’s active site or improve resistance to enzymatic degradation . In contrast, the (2R,4S) stereoisomer () shows reduced activity, highlighting the critical role of (2R,4R) configuration in thrombin inhibition .
Sulfonamide Substitution: The 3-methyltetrahydroquinolin-8-yl sulfonamide group is conserved across all thrombin inhibitors in Table 1. This moiety is essential for hydrophobic interactions with thrombin’s S3 pocket, as demonstrated in argatroban’s co-crystal structures .
Biological Activity: While argatroban has well-documented anticoagulant efficacy, the target compound’s activity remains theoretical due to a lack of published in vitro or in vivo studies.
Preparation Methods
Synthesis of the Piperidine Core and Peptide Bond Formation
- The preparation begins with the synthesis of the (2R,4R)-4-methylpiperidine-2-carboxylic acid core, which is often protected as an ethyl ester or formate derivative to facilitate subsequent reactions.
- Peptide coupling is performed between the piperidine derivative and a protected pentanoyl intermediate bearing sulfonylamino and guanidino/nitramido functionalities.
- Catalysts such as rhodium complexes have been employed to facilitate hydrogenation steps under mild conditions (e.g., 30–35°C, 0.5–1 MPa pressure) to maintain stereochemical integrity.
Introduction of the 3-Methyl-1,2,3,4-Tetrahydroquinoline-8-sulfonylamino Group
- The sulfonamide moiety is introduced by reaction of the pentanoyl intermediate with 3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride derivatives.
- This step requires careful control of reaction conditions to avoid racemization and side reactions.
Installation of the Amino(nitramido)methylidene Group
- The guanidine or amino(nitramido)methylidene group is introduced via reaction with diaminomethyleneamino or nitrocarbamimidamido reagents.
- This step is crucial for the biological activity of the molecule and is typically performed under controlled pH and temperature to ensure high yield and purity.
Detailed Synthetic Procedure from Patent CN107043347A
This patent describes a synthetic method for an Argatroban intermediate closely related to the target compound, focusing on the preparation of (2R,4R)-4-methylpiperidine-2-ethyl formate, which is a key precursor.
| Step | Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1 | 35°C, 1 MPa, 10 hours | Hydrogenation with rhodium catalyst; catalyst reclaimed by filtration | Colorless transparent liquid product (~618 g) |
| 2 | Reduced pressure concentration | Concentration under vacuum, addition of ethyl acetate, washing with saturated brine, drying | Purified intermediate obtained |
| 3 | 30°C, 0.5 MPa, 4 hours | Further hydrogenation, filtration, catalyst recovery | Weak yellow liquid product obtained |
| 4 | Washing and drying | Successive washing with saturated sodium carbonate and saline solutions, drying with Na2SO4 | Final purified intermediate |
- The process emphasizes catalyst recycling and mild reaction conditions to preserve stereochemistry and maximize yield.
- The use of ethyl acetate and aqueous washes ensures removal of impurities and by-products.
Analytical Data and Purity Considerations
- The intermediates and final compound are characterized by chromatographic purity and stereochemical confirmation via NMR and chiral HPLC.
- The compound exhibits sensitivity to moisture and requires drying agents such as anhydrous sodium sulfate during workup.
- Safety data indicate the compound and intermediates have acute toxicity and irritant properties, necessitating careful handling during synthesis.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core Intermediate | (2R,4R)-4-methylpiperidine-2-ethyl formate |
| Catalysts Used | Rhodium-based hydrogenation catalysts |
| Temperature Range | 30–35°C |
| Pressure Range | 0.5–1 MPa |
| Reaction Times | 4–10 hours |
| Workup Solvents | Ethyl acetate, saturated sodium carbonate, brine |
| Drying Agent | Anhydrous sodium sulfate |
| Purification | Filtration, concentration under reduced pressure |
| Yield | Approx. 610–620 g per batch (scale-dependent) |
Research Findings and Methodological Insights
- The use of rhodium catalysts under controlled temperature and pressure conditions allows selective hydrogenation while maintaining stereochemistry.
- Catalyst recovery and reuse improve the sustainability and cost-effectiveness of the synthesis.
- The stepwise washing with aqueous solutions of different pH values aids in removing residual catalysts and inorganic impurities.
- The introduction of the sulfonylamino and amino(nitramido)methylidene groups is performed in late-stage synthesis to avoid degradation or side reactions.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can protecting groups be managed during its multi-step synthesis?
Methodological Answer:
The synthesis of this compound involves sequential peptide coupling, sulfonamide formation, and nitramido-methylidene group introduction. Key steps include:
- Step 1 : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine functionalities during peptide bond formation .
- Step 2 : Sulfonylation of the tetrahydroquinoline moiety under anhydrous conditions with DCC/DMAP as catalysts .
- Step 3 : Final deprotection using trifluoroacetic acid (TFA) or hydrogenolysis for acid-labile or hydrogen-sensitive groups, respectively .
Critical Parameters : Reaction temperatures (0–25°C), solvent polarity (DMF or DCM), and stoichiometric control (1.2–1.5 equivalents of coupling agents) to minimize side reactions .
Basic: Which spectroscopic and chromatographic techniques are recommended for structural validation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm stereochemistry (e.g., piperidine ring protons at δ 3.1–4.2 ppm) and sulfonamide NH signals (δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion at m/z 650.3) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve diastereomers .
Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| 1H NMR | δ 1.2–1.5 (piperidine-CH3), δ 7.3–7.8 (aromatic) | |
| HPLC | Retention time = 12.3 min, Purity = 98.5% |
Advanced: How can computational modeling (e.g., COMSOL or quantum chemistry) optimize reaction conditions or predict stability?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states for nitramido group formation, optimizing reaction barriers (e.g., ΔG‡ ≈ 25–30 kcal/mol) .
- COMSOL Multiphysics : Simulates heat/mass transfer in exothermic steps (e.g., sulfonylation) to prevent thermal degradation .
- AI-Driven Parameter Optimization : Machine learning models trained on reaction datasets (e.g., solvent polarity vs. yield) reduce trial-and-error experimentation .
Advanced: How to resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography)?
Methodological Answer:
- Case Study : If NMR suggests axial conformation of the piperidine ring but X-ray shows equatorial, conduct:
- Variable-Temperature NMR : Assess conformational flexibility (e.g., coalescence temperature >100°C indicates rigidity) .
- Solvent Polarity Tests : Polar solvents (DMSO) may stabilize specific conformers .
- Theoretical Validation : Compare DFT-calculated NMR shifts with experimental data to identify dominant conformers .
Advanced: What mechanistic insights exist for the nitramido-methylidene group’s reactivity under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the nitramido nitrogen leads to resonance stabilization, reducing electrophilicity (pKa ≈ 3.5) .
- Basic Conditions : Deprotonation generates a nitramido anion, enhancing nucleophilic attack on electrophilic carbonyls (e.g., in coupling reactions) .
- Kinetic Studies : pH-dependent degradation rates (t1/2 = 24 h at pH 7.4 vs. 2 h at pH 1.2) guide formulation stability .
Advanced: How to assess and mitigate impurity formation during large-scale synthesis?
Methodological Answer:
- Impurity Profiling : LC-MS identifies byproducts (e.g., sulfonamide hydrolysis or epimerization) .
- Process Optimization :
| Impurity Type | Mitigation Strategy | Reference |
|---|---|---|
| Racemization | EDC/HOBt, 0–5°C | |
| Hydrolysis | Anhydrous DMF, molecular sieves |
Advanced: How do structural modifications (e.g., tetrahydroquinoline substitution) impact biological activity?
Methodological Answer:
- SAR Studies :
- Computational Docking : AutoDock Vina predicts binding affinity changes (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for analogs) .
Basic: What factorial design approaches improve yield in multi-step syntheses?
Methodological Answer:
- 2k Factorial Design : Vary factors like solvent (DCM vs. DMF), temperature (0°C vs. 25°C), and catalyst loading (1.0 vs. 1.5 eq) .
- Response Surface Methodology (RSM) : Optimize sulfonylation yield (from 65% to 89%) by balancing reaction time (2–4 h) and equivalents of sulfonyl chloride .
Advanced: How to evaluate the compound’s stability under physiological conditions for in vitro studies?
Methodological Answer:
- Forced Degradation Studies :
- Oxidative Stress : 3% H2O2 at 40°C for 24 h; monitor via HPLC .
- Photostability : Expose to UV light (λ = 320 nm) for 48 h; assess isomerization .
- Metabolite Identification : Incubate with liver microsomes; LC-MS/MS detects hydroxylated metabolites .
Advanced: What scaling challenges arise in transitioning from milligram to gram-scale synthesis?
Methodological Answer:
- Heat Dissipation : Use jacketed reactors with chilled brine (−10°C) to control exothermic steps (e.g., nitramido formation) .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective bulk purification .
- Yield Drop Analysis : Pilot batches show 15% yield reduction due to mixing inefficiencies; implement high-shear mixers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
